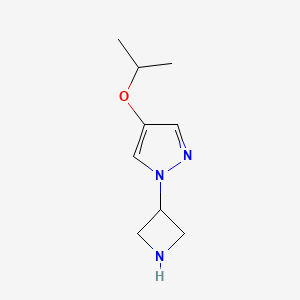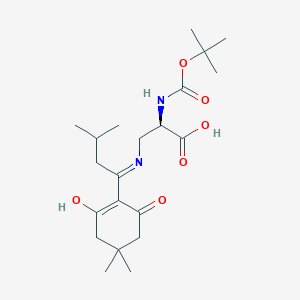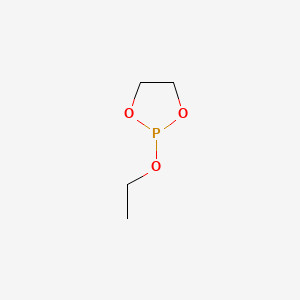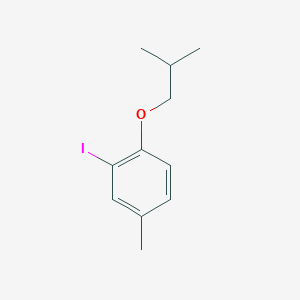
4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine is an organic compound characterized by a cycloheptane ring substituted with a trifluoromethyl group and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine typically involves multiple steps:
Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under conditions that promote the substitution of a hydrogen atom on the cycloheptane ring.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides (e.g., isopropyl bromide) in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitro compounds.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or reduce the cycloheptane ring to a more saturated form.
Substitution: The trifluoromethyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
Oxidation: Oximes, nitro compounds.
Reduction: Methylated derivatives, more saturated cycloheptane derivatives.
Substitution: Various substituted cycloheptane derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and isopropyl groups on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features may impart unique pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The isopropyl group may influence the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(Propan-2-yl)-1-methylcycloheptan-1-amine: Similar structure but lacks the trifluoromethyl group.
4-(Propan-2-yl)-1-(trifluoromethyl)cyclohexan-1-amine: Similar but with a cyclohexane ring instead of a cycloheptane ring.
4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-ol: Similar but with a hydroxyl group instead of an amine group.
Uniqueness
4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine is unique due to the combination of its trifluoromethyl and isopropyl groups on a cycloheptane ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for unique biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C11H20F3N |
|---|---|
Peso molecular |
223.28 g/mol |
Nombre IUPAC |
4-propan-2-yl-1-(trifluoromethyl)cycloheptan-1-amine |
InChI |
InChI=1S/C11H20F3N/c1-8(2)9-4-3-6-10(15,7-5-9)11(12,13)14/h8-9H,3-7,15H2,1-2H3 |
Clave InChI |
WIXJMNQMCNQCRX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCCC(CC1)(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene](/img/structure/B12091811.png)




![1-[(4-Pentylcyclohexoxy)methyl]-4-(4-propylcyclohexyl)cyclohexane](/img/structure/B12091847.png)
![N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide](/img/structure/B12091849.png)




![Piperidine, 1-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12091875.png)
![1-[(2S)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12091877.png)

